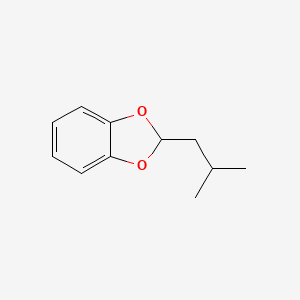
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol is an organic compound that features both phenolic and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol typically involves the alkylation of a phenol derivative with an appropriate alkylating agent. One possible route could be the reaction of 4-hydroxyphenol with 2-chloroethanol under basic conditions to form the hydroxyethoxy group, followed by allylation with allyl bromide.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The allyl group can be reduced to form the corresponding propyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Propyl derivatives.
Substitution: Ether derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its phenolic structure.
Industry: Use in the production of polymers or as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In biological systems, the phenolic group could participate in hydrogen bonding or electron transfer reactions, while the allyl group might undergo metabolic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenol: Lacks the hydroxyethoxy and allyl groups.
4-(2-Hydroxyethoxy)phenol: Lacks the allyl group.
2-(Prop-2-en-1-yl)phenol: Lacks the hydroxyethoxy group.
Propriétés
Numéro CAS |
918495-57-5 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-(2-hydroxyethoxy)-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h2,4-5,8,12-13H,1,3,6-7H2 |
Clé InChI |
VGNFLDAQVRQLQB-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)OCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


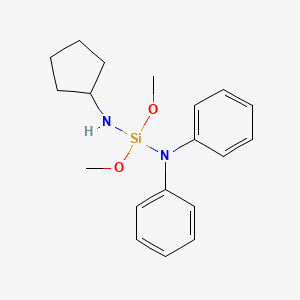
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)



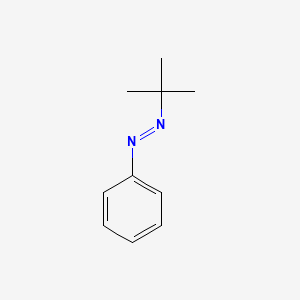
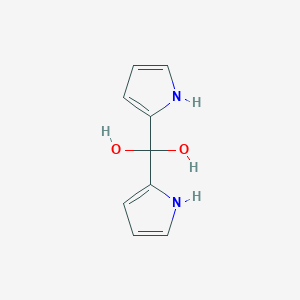
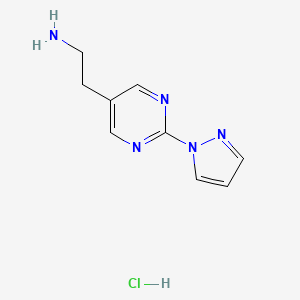
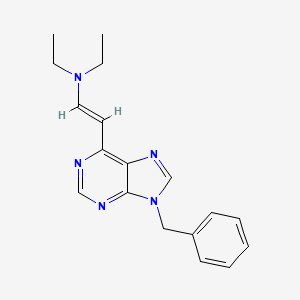
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)



